Dimorpholin-4-ylmethanethione
Description
Dimorpholin-4-ylmethanethione (CAS: Not explicitly provided in evidence) is a sulfur-containing organic compound characterized by two morpholine rings linked via a methanethione group (-C=S). The compound’s stability, solubility, and reactivity are likely influenced by these functional groups .
Properties
CAS No. |
1013-93-0 |
|---|---|
Molecular Formula |
C9H16N2O2S |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
dimorpholin-4-ylmethanethione |
InChI |
InChI=1S/C9H16N2O2S/c14-9(10-1-5-12-6-2-10)11-3-7-13-8-4-11/h1-8H2 |
InChI Key |
AZHGSCTWVDLDLP-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)N2CCOCC2 |
Canonical SMILES |
C1COCCN1C(=S)N2CCOCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Diphenylamine Derivatives
Diphenylamine analogs (e.g., tofenamic acid, thyroxine) share a core structure with two aromatic/heterocyclic groups connected via a central atom (e.g., nitrogen in diphenylamine vs. sulfur in Dimorpholin-4-ylmethanethione) . Key differences include:
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Functional Groups | Applications |
|---|---|---|---|
| This compound | Morpholine-thione | -C=S, morpholine | Catalysis, coordination |
| Diphenylamine | Aromatic-amine | -NH- | Pharmaceuticals, polymers |
| Tofenamic acid | Anthranilic acid analog | -COOH, -NH- | Anti-inflammatory drugs |
Pharmaceutical Impurities and Byproducts
Compounds listed in , such as thiophen- or naphthalene-containing impurities (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol), highlight the importance of stability and impurity profiling in drug synthesis.
Table 2: Stability and Analytical Challenges
| Compound Type | Degradation Risk | Detection Method | Regulatory Threshold |
|---|---|---|---|
| Thione-containing | Oxidation to sulfoxide | HPLC-MS | ≤0.1% (ICH guidelines) |
| Thiophen derivatives | Ring-opening reactions | GC-FID | ≤0.15% (USP standards) |
Regulatory and Toxicity Considerations
lists scheduled compounds like dimethylamfetamine (Schedule 9) and dimethylacetamide (Schedule 5/6), emphasizing the role of functional groups in toxicity classification.
Table 3: Regulatory Status Comparison
| Compound | Functional Groups | Toxicity Profile | Regulatory Schedule |
|---|---|---|---|
| This compound | Morpholine, thione | Moderate irritation | Likely Schedule 6/7 |
| N,N-Dimethylamfetamine | Amine, methyl groups | High abuse potential | Schedule 9 (Prohibited) |
| Dimethylacetamide | Amide, methyl groups | Moderate hepatotoxicity | Schedule 5/6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
